molecular formula C7H4ClFO B1590896 2-Chloro-3-fluorobenzaldehyde CAS No. 96516-31-3

2-Chloro-3-fluorobenzaldehyde

Cat. No. B1590896
CAS RN: 96516-31-3
M. Wt: 158.56 g/mol
InChI Key: PIZVRLVKXWEMGO-UHFFFAOYSA-N
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Description



  • 2-Chloro-3-fluorobenzaldehyde is a fluorinated benzaldehyde derivative.

  • It is used as a synthetic intermediate in the production of dicloxacillin and flucloxacillin.

  • Additionally, it finds applications in the production of pesticides.





  • Synthesis Analysis



    • 2-Chloro-3-fluorobenzaldehyde can be prepared by oxidation of 2-chloro-6-fluorotolulene using hydrogen peroxide.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>7</sub>H<sub>4</sub>ClFO .

    • The compound has a Meisenheimer complex structure, which forms during nucleophilic aromatic substitution reactions.





  • Chemical Reactions Analysis



    • Nucleophilic aromatic substitution reactions can occur, especially when the compound is activated by electron-withdrawing groups.

    • The compound can serve as a synthetic intermediate for various pharmaceuticals and agrochemicals.





  • Physical And Chemical Properties Analysis



    • Melting point : -44.5°C

    • Boiling point : 175°C

    • Flash point : 55°C

    • Density : 1.18 g/cm³ at 25°C




  • Scientific Research Applications

    Synthesis and Biological Activities

    2-Chloro-3-fluorobenzaldehyde has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, which demonstrated promising antioxidant activity (El Nezhawy et al., 2009). Additionally, derivatives of this compound have been explored for their antimicrobial properties, as shown in the synthesis of fluorinated chromones and chlorochromones (Jagadhani et al., 2014).

    Environmental and Industrial Applications

    In an environmental context, 2-Chloro-3-fluorobenzaldehyde has been implicated in the treatment of high-concentration wastewater from its own manufacturing process. The use of macroporous resin, such as XDA-1, has been effective in absorbing aromatic fluoride compounds from this wastewater, significantly reducing chemical oxygen demand (COD) (Xiaohong & Hangzhou Ltd, 2009).

    Chemical Synthesis and Process Development

    In chemical synthesis, this compound has been a key intermediate in the production of herbicides and other agricultural chemicals, as demonstrated in the synthesis of specific pyrazole derivatives (Yu, 2002). It has also played a role in the development of efficient methods for preparing other chemically significant compounds, such as 2-chloro-6-methylbenzoic acid (Daniewski et al., 2002).

    Structural and Spectroscopic Studies

    In the field of molecular spectroscopy, derivatives of 2-Chloro-3-fluorobenzaldehyde, like 4-Chloro-3-fluorobenzaldehyde, have been studied for their structural properties using techniques like X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy (Parlak et al., 2014). These studies provide valuable insights into the molecular conformations and vibrational characteristics of these compounds.

    Safety And Hazards



    • The compound is considered hazardous due to skin and eye irritation.

    • Proper personal protective equipment should be worn during handling.




  • Future Directions



    • Further research could explore novel synthetic routes and applications for this compound.




    properties

    IUPAC Name

    2-chloro-3-fluorobenzaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PIZVRLVKXWEMGO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)F)Cl)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4ClFO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00565846
    Record name 2-Chloro-3-fluorobenzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00565846
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    158.56 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-3-fluorobenzaldehyde

    CAS RN

    96516-31-3
    Record name 2-Chloro-3-fluorobenzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00565846
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-chloro-3-fluorobenzaldehyde
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Chloro-3-fluorobenzaldehyde
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    2-Chloro-3-fluorobenzaldehyde
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    Reactant of Route 4
    2-Chloro-3-fluorobenzaldehyde
    Reactant of Route 5
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    Reactant of Route 6
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    2-Chloro-3-fluorobenzaldehyde

    Citations

    For This Compound
    5
    Citations
    H KANNO, H YAMAGUCHI, Y OKAMIYA… - Chemical and …, 1992 - jstage.jst.go.jp
    New 1, 4-dihydropyridine derivatives bearing a 4-(disubstituted phenyl) ring and an aminoethyl ester or an amino-2, 2-dimethylpropyl ester were synthesized and their antihypertensive …
    Number of citations: 14 www.jstage.jst.go.jp
    菅野英男, 山口久夫, 岡宮芳明, 砂川清崇… - Chemical and …, 1992 - jlc.jst.go.jp
    New 1, 4-dihydropyridine derivatives bearing a 4-(disubstituted phenyl) ring and an aminoethyl ester or an amino-2, 2-dimethylpropyl ester were synthesized and their antihypertensive …
    Number of citations: 3 jlc.jst.go.jp
    AM Starosotnikov, MA Bastrakov - International Journal of Molecular …, 2023 - mdpi.com
    … It comprised the reaction of 5-bromo-2,4-dimethoxybenzoic acid (45) with 2-chloro-3-fluorobenzaldehyde (46) followed by dehydroxylation and formation of imidazolide 47. In the next …
    Number of citations: 6 www.mdpi.com
    M Ichikawa, A Yokomizo, M Itoh, K Sugita… - Bioorganic & medicinal …, 2011 - Elsevier
    To obtain small and efficient small molecule squalene synthase inhibitors, a flexible 2-aminobenzhydrol open form structure was designed and showed potent inhibitory activity …
    Number of citations: 27 www.sciencedirect.com
    市川正則 - (No Title), 2014 - repository.dl.itc.u-tokyo.ac.jp
    近年, 欧米型の食生活の広まりと人口の高齢化により, 動脈硬化や冠動脈疾患そして脳卒中などの血管疾患が世界中で増加している. 本邦における死因の 3 割は, 脳および心臓の血管で起こる循環…
    Number of citations: 6 repository.dl.itc.u-tokyo.ac.jp

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